molecular formula C15H12N2O B1423081 3-(Quinolin-4-yloxy)aniline CAS No. 1282557-70-3

3-(Quinolin-4-yloxy)aniline

Cat. No. B1423081
CAS RN: 1282557-70-3
M. Wt: 236.27 g/mol
InChI Key: YVRKMBMIOAEBBG-UHFFFAOYSA-N
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Description

“3-(Quinolin-4-yloxy)aniline” is a versatile material used in scientific research. It has a wide range of applications, including drug synthesis, organic electronics, and materials science. The CAS Number for this compound is 1282557-70-3 .


Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of “3-(Quinolin-4-yloxy)aniline” is 236.27 g/mol.


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . It forms salts with acids and exhibits reactions similar to benzene and pyridine . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Scientific Research Applications

Anticancer Activity

The quinoline scaffold is a significant motif in the development of new drugs, particularly anticancer agents. Compounds with a quinoline structure have been reported to activate cell apoptosis and inhibit tumor growth through various mechanisms, including cell cycle arrest, apoptosis induction, angiogenesis inhibition, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Antimicrobial and Antifungal Properties

Quinoline derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antifungal effects. These compounds have been used to combat a range of pathogens, with some derivatives showing even better activity than traditional antibiotics like ampicillin against strains like E. coli and P. aeruginosa .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of quinoline derivatives make them valuable in the treatment of inflammatory diseases. Their ability to modulate inflammatory responses and neutralize free radicals can be harnessed in various therapeutic applications .

Antiviral and Anti-parasitic Agents

Quinolines and quinolones have been identified as potent antiviral and anti-parasitic agents. Their structural diversity allows for high and selective activity through different mechanisms of action, which is crucial in the fight against drug-resistant pathogens .

Neuroprotective Effects

Some quinoline derivatives have shown promise in neuroprotection, particularly in diseases like Alzheimer’s. They have been found to inhibit acetylcholinesterase, which is a target for Alzheimer’s disease treatment, and exhibit psychotropic properties that could be beneficial in managing neurological disorders .

Inhibition of Bacterial Efflux Pumps

Quinoline derivatives have been studied for their ability to inhibit bacterial efflux pumps, such as the NorA pump in Staphylococcus aureus. This application is particularly important in overcoming antibiotic resistance, as efflux pumps are one of the mechanisms by which bacteria expel antibiotics and evade their effects .

Safety and Hazards

The safety data sheet for Aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It causes damage to organs through prolonged or repeated exposure .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities . The future directions could involve the development of new synthesis methods and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-quinolin-4-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-11-4-3-5-12(10-11)18-15-8-9-17-14-7-2-1-6-13(14)15/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRKMBMIOAEBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinolin-4-yloxy)aniline

CAS RN

1282557-70-3
Record name 3-(quinolin-4-yloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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